molecular formula C9H6O4 B183756 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid CAS No. 708-14-5

3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid

Cat. No.: B183756
CAS No.: 708-14-5
M. Wt: 178.14 g/mol
InChI Key: FRHBUJIXNLOLOF-UHFFFAOYSA-N
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Description

3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid is a heterocyclic compound with the molecular formula C9H6O4. It is characterized by a benzofuran ring system, which is a fused ring structure consisting of a benzene ring and a furan ring.

Mechanism of Action

Target of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects on various types of cancer cells , suggesting that this compound may also target similar cellular components involved in cell growth and proliferation.

Mode of Action

Based on the observed anticancer activities of similar benzofuran derivatives , it can be hypothesized that this compound may interact with its targets to inhibit cell growth and induce apoptosis in cancer cells.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid is currently unavailable . These properties are crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile.

Result of Action

Similar benzofuran derivatives have shown significant cell growth inhibitory effects in various types of cancer cells , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxybenzoyl acetic acid derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, dihydrobenzofurans, and various substituted benzofuran derivatives .

Scientific Research Applications

3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid is unique due to its specific structural features and the diverse range of biological activities it exhibits. Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility in scientific research and industrial applications .

Properties

IUPAC Name

3-oxo-1H-2-benzofuran-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-8(11)7-5-3-1-2-4-6(5)9(12)13-7/h1-4,7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHBUJIXNLOLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298220
Record name 3-Phthalidecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-14-5
Record name 708-14-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phthalidecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
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3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
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